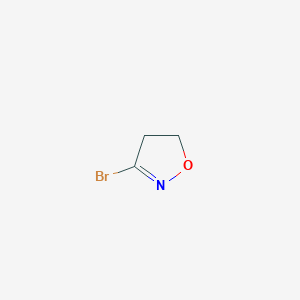

3-Bromo-4,5-dihydroisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4BrNO |

|---|---|

Molecular Weight |

149.97 g/mol |

IUPAC Name |

3-bromo-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C3H4BrNO/c4-3-1-2-6-5-3/h1-2H2 |

InChI Key |

UAIAMMKWZFRBSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CON=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

The Latent Electrophile: Structure-Activity Relationships of 3-Bromo-4,5-dihydroisoxazole Analogs in Covalent Drug Discovery

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted toward the use of "latent" or weakly reactive electrophiles that rely heavily on non-covalent molecular recognition prior to covalent bond formation. Among these, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a privileged pharmacophore. This technical guide explores the structure-activity relationship (SAR) of BDHI analogs, detailing the mechanistic causality behind their selectivity, target engagement, and the self-validating experimental protocols required for their development.

The BDHI Pharmacophore: Balancing Reactivity and Stability

The dihydroisoxazole warhead was originally inspired by acivicin, a natural product isolated from Streptomyces sviceus that utilizes a 3-chloro-4,5-dihydroisoxazole moiety to inhibit glutamine amidotransferases 1[1]. However, for targeting mammalian enzymes, the 3-chloro warhead is often too unreactive.

Transitioning to a 3-bromo substitution provides an optimal "Goldilocks" kinetic profile. The BDHI moiety is remarkably stable in the presence of millimolar concentrations of glutathione (GSH) at physiological pH, thereby avoiding broad, off-target thiol reactivity and systemic toxicity 2[2]. Covalent modification only occurs when the warhead is positioned in close proximity to an activated, low-pKa cysteine residue within an enzyme's active site, triggering the displacement of the bromide ion 3[3].

Caption: Mechanism of target engagement and covalent modification by BDHI electrophiles.

Core Structure-Activity Relationships (SAR)

Because the intrinsic reactivity of the BDHI warhead is low (with an inactivation rate constant kinh frequently <0.1 min−1 ), covalent binding is entirely dependent on non-covalent molecular recognition 3[3]. The SAR of this class of compounds is strictly governed by the substituent at the 5-position of the isoxazoline ring, which dictates target selectivity.

Quantitative SAR Summary Across Biological Targets

| Compound / Analog | 5-Position Substituent | Target Protein | Primary Pharmacological Effect | Ref |

| Acivicin | Amino acid derivative | Glutamine amidotransferases | Natural antimicrobial / anticancer | 1[1] |

| KCC009 | Tyrosine-derived carbamate | Transglutaminase 2 (TG2) | Prototypical non-specific TG2 inhibition | 3[3] |

| ERW1041E | Proline-derived carbamate | Transglutaminase 2 (TG2) | Selective TG2 inhibition (Celiac disease) | 4[4] |

| Compound 1 | Phenyl ring | Keap1 (Cys151) | Nrf2/HO-1 activation via BTB domain | 5[5] |

| Compound 11 | Spirocyclic motif | hGAPDH | Pancreatic cancer cell antiproliferation | 6[6] |

Target-Specific Case Studies

-

Transglutaminase 2 (TG2): TG2 is deeply implicated in the pathogenesis of celiac disease. SAR studies reveal that bulky, aromatic carbamates or specific amino acid derivatives at the 5-position are essential for fitting into the enzyme's hydrophobic tunnel. Replacing the carbamate with an amide completely abolishes inhibitory activity, indicating strict hydrogen-bonding and steric requirements 4[4].

-

Keap1-Nrf2 Axis: Targeting Cys151 of the Keap1 BTB domain disrupts the degradation of the antioxidant transcription factor Nrf2. SAR demonstrated that a simple 5-phenyl substitution (Compound 1) provided optimal activation of HO-1 in human monocytic cells. Adding fused rings to the 5-position hindered target engagement due to severe steric clashes within the shallow BTB binding pocket 5[5].

-

GAPDH Inhibition: For glycolytic inhibition in cancer metabolism, a spirocyclic substitution at the 5-position (Compound 11) dramatically accelerated the inactivation rate of human GAPDH, bypassing the potency of the known natural inhibitor koningic acid 6[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological validation of BDHI analogs must rely on self-validating systems that rule out false positives (e.g., non-specific aggregation or assay interference).

Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Causality: The BDHI core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkene. The choice of a mild base (like sodium bicarbonate) is critical. Strong bases cause the rapid, irreversible dimerization of the sensitive nitrile oxide into furoxans. A mild base ensures a steady, low concentration of the reactive dipole, maximizing the yield and regioselectivity of the 5-substituted cycloadduct 7[7].

-

Preparation: Dissolve the vinylic dipolarophile (e.g., vinyl glycine derivative) in a biphasic mixture of water and ethyl acetate.

-

Activation: Add 1.2 equivalents of dibromoformaldoxime to the mixture.

-

Cycloaddition: Slowly add solid sodium bicarbonate to maintain the reaction pH strictly between 3 and 5.

-

Monitoring: Monitor the consumption of the dipolarophile via HPLC. Once consumed, perform an aqueous workup and purify the resulting 3-bromo-4,5-dihydroisoxazole via silica gel flash chromatography.

Protocol B: Validation of Covalent Modification via Intact Protein LC-MS

Causality: Biochemical fluorescence assays can produce false positives due to compound aggregation. Intact mass spectrometry provides unambiguous proof of covalent engagement by detecting the exact mass shift corresponding to the BDHI core minus the bromide leaving group ( ΔMass=Probe Mass−79.9 Da ). Furthermore, desalting via a C4 trap column is mandatory to remove buffer salts that suppress electrospray ionization (ESI) 5[5].

-

Incubation: Incubate 10 μM of the purified target protein (e.g., Keap1 BTB domain) with 3 mM of the BDHI analog in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl for 1 hour on ice.

-

Self-Validation Control: Run a parallel incubation using a cysteine-to-alanine mutant (e.g., Cys151Ala) to confirm residue specificity and eliminate non-specific alkylation artifacts.

-

Desalting: Concentrate and wash the protein on a C4 trap column (5-μm) to remove unreacted probe and salts.

-

LC-MS Analysis: Elute the protein into an ESI-TOF mass spectrometer using a gradient of water/acetonitrile containing 0.1% formic acid.

-

Deconvolution: Deconvolute the raw multiply-charged spectra using a maximum entropy algorithm (e.g., MaxEnt I) to calculate the intact protein mass and verify the 1:1 stoichiometric covalent adduct.

Caption: Self-validating experimental workflow for BDHI probe synthesis and MS-based target validation.

Conclusion

The 3-bromo-4,5-dihydroisoxazole scaffold is a masterclass in latent electrophile design. By shifting the burden of reactivity away from the warhead and onto the non-covalent recognition elements at the 5-position, researchers can design highly selective, irreversible inhibitors that bypass the toxicity pitfalls of traditional, hyper-reactive covalent drugs.

References

-

Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - ACS Publications. 3

-

Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - ChemMedChem / D-NB. 5

-

Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed / NIH. 2

-

Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles - PMC / NIH. 4

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed / NIH. 6

-

Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - ACS Publications. 1

-

US5489562A - Herbicide comprising acivicin and α-methyl derivatives thereof - Google Patents.7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5489562A - Herbicide comprising acivicin and α-methyl derivatives thereof - Google Patents [patents.google.com]

Theoretical Frameworks in Isoxazole Cycloaddition: A Computational Whitepaper on Mechanism, Selectivity, and Catalyst Design

Executive Summary

Isoxazoles represent a privileged structural motif in modern drug development, demonstrating potent pharmacological activities ranging from antimicrobial efficacy to the targeted inhibition of heat shock protein 90 (HSP90) by antineoplastic agents like Luminespib[1]. The most prevalent synthetic route to these heterocycles is the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides with alkynes or alkenes[1]. While experimental synthetic methodologies have matured, the predictive control of peri-, chemo-, and regioselectivity requires rigorous theoretical modeling. This whitepaper synthesizes recent Density Functional Theory (DFT) advancements, detailing the causal relationships between electronic structure, distortion/interaction energies, and reaction outcomes to guide computational chemists and drug development professionals.

Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The Huisgen 1,3-dipolar cycloaddition is classically understood as a concerted, pericyclic process governed by Fukui's Frontier Molecular Orbital (FMO) theory[2]. However, advanced DFT studies reveal that the mechanism is highly dynamic, depending heavily on the electronic nature of the dipole and dipolarophile.

For standard nitrile oxide cycloadditions with alkynes, the reaction typically proceeds via a concerted, asynchronous [3+2] transition state[3]. Conversely, when utilizing highly polarized, sterically hindered, or novel three-atom components—such as azaoxyallyl cations reacting with 1,2-benzisoxazoles—the reaction diverges into a stepwise mechanism[4]. In these complex systems, the initial nucleophilic attack forms a zwitterionic intermediate, followed by base-assisted N-O bond cleavage and ring closure[4]. The competition between O-cyclization (which is kinetically controlled due to a lower activation barrier) and N-cyclization (which is thermodynamically controlled) dictates the final product distribution[4].

Caption: Concerted vs. stepwise mechanistic pathways in isoxazole cycloaddition.

The Role of Catalysis in Chemoselectivity

The introduction of transition metal or Brønsted acid catalysts fundamentally alters the reaction coordinate, allowing researchers to bypass traditional FMO-dictated regioselectivity. Theoretical investigations into the cycloaddition of ynamides and isoxazoles demonstrate that different catalysts induce entirely distinct reaction pathways[5]:

-

Gold(I) Catalysis: Lowers the activation barrier for the standard [3+2] cycloaddition by directly coordinating to the alkyne. This enhances the dipolarophile's electrophilicity without cleaving the isoxazole N-O bond[5].

-

Brønsted Acid Catalysis (e.g., HNTf2): Promotes the cleavage of the isoxazole N-O bond to form a highly reactive α-imino intermediate. In the presence of H₂O, this cascade leads to a[5+2+1] cycloaddition, generating complex O-bridged tetrahydro-1,4-oxazepines[5].

-

Platinum(II) Catalysis: Drives a unique [5+2] annulation pathway to form 1,3-oxazepines[5].

The Causality of Catalyst Selection: The predictive power here lies in distortion/interaction analysis. Catalysts do not merely lower the overall energy; they selectively stabilize divergent transition states by altering the geometric distortion penalty required for the reactants to reach the transition state geometry[2][5].

Computational Workflow: A Self-Validating Protocol

To achieve trustworthy theoretical predictions, computational chemists must employ a self-validating workflow. The choice of functional is critical; M06-2X and M06+D3 are highly recommended due to their accurate parameterization for main-group thermochemistry and the inclusion of empirical dispersion corrections (D3), which are vital for capturing non-covalent interactions in the transition state[2][4].

Step-by-Step DFT Methodology for 1,3-DC Reactions

-

Conformational Sampling: Perform a systematic conformational search of the reactants using molecular mechanics, followed by a preliminary DFT optimization (e.g., B3LYP/6-31G*) to identify the global minima.

-

Ground State Optimization: Re-optimize the lowest-energy conformers at a higher level of theory (e.g., M06-2X/6-311++G(d,p)). Causality: Diffuse functions (++) are essential for accurately modeling the electron density of highly polarized dipoles or zwitterionic intermediates.

-

Transition State (TS) Search: Utilize the Berny algorithm to locate the first-order saddle point. Validation: Perform a frequency calculation to ensure the presence of exactly one imaginary frequency corresponding to the bond-forming reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Verification: Execute an IRC calculation. Causality: This is the critical self-validation step. It mathematically proves that the located TS smoothly connects the pre-reaction complex to the desired cycloadduct, ruling out artifactual saddle points.

-

Single-Point Energy and Solvation: Calculate single-point energies on the optimized geometries using a continuum solvation model (e.g., SMD) to account for solvent dielectric effects. Apply Zero-Point Energy (ZPE) corrections derived from the frequency calculations to obtain accurate Gibbs free energies ( ΔG ).

-

Topological Analysis: Compute the Global Electron Density Transfer (GEDT) and perform an Independent Gradient Model (IGM) analysis. Causality: GEDT quantifies the charge transfer between the dipole and dipolarophile, explaining the polar character of the TS and accurately predicting experimental regioselectivity[1].

Caption: Self-validating DFT computational workflow for modeling 1,3-dipolar cycloadditions.

Quantitative Analysis of Activation Parameters

The predictive power of DFT is best illustrated through the quantification of activation barriers. By mapping these energies, researchers can determine whether a reaction is under kinetic or thermodynamic control, and predict the stereochemical outcome (e.g., endo vs. exo selectivity).

Table 1: Representative Activation Free Energies ( ΔG‡ ) for Cycloaddition Pathways

| Reaction System | Computational Level | Pathway / Selectivity | Activation Free Energy ( ΔG‡ ) | Ref. |

| Benzenesulfonyl azide + oxabicyclic alkene | M06-2X/6-311G(d,p) | Endo [3+2] Cycloaddition | 15.0 kcal/mol | [6] |

| Benzenesulfonyl azide + oxabicyclic alkene | M06-2X/6-311G(d,p) | Exo [3+2] Cycloaddition | 10.3 kcal/mol | [6] |

| Azaoxyallyl cation + 1,2-benzisoxazole | M06+D3/6-311++G(2d,2p) | Stepwise (O-cyclization) | Kinetically Controlled (Lower Barrier) | [4] |

| Azaoxyallyl cation + 1,2-benzisoxazole | M06+D3/6-311++G(2d,2p) | Stepwise (N-cyclization) | Thermodynamically Controlled | [4] |

| Vinyl azide cyclization | DFT (General) | 5-exo-trig cyclization | Baseline | [7] |

| Vinyl azide cyclization | DFT (General) | Azirine intermediate formation | +2.2 kcal/mol (relative to 5-exo-trig) | [7] |

Note: The 4.7 kcal/mol difference between the endo and exo pathways in the oxabicyclic alkene system mathematically dictates complete stereoselectivity toward the exo cycloadduct at standard temperatures, perfectly mirroring experimental yields[6].

Conclusion

Theoretical studies have transitioned from merely rationalizing experimental outcomes post-facto to actively predicting the regioselectivity, chemoselectivity, and stereoselectivity of isoxazole cycloadditions. By employing dispersion-corrected functionals (M06-2X) and rigorous self-validating protocols like IRC verification and topological analysis (GEDT), researchers can rationally design novel catalysts and dipolarophiles. This computational foresight significantly accelerates the development of critical pharmaceutical scaffolds while minimizing empirical trial-and-error in the laboratory.

References

-

[1] Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry. URL:

-

[2] A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes - Elsevier/MTAK. URL:

-

[7] Construction of Isoxazole ring: An Overview - Nano Biomedicine and Engineering. URL:

-

[6] 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes - ResearchGate. URL:

-

[5] Insight into the reaction mechanism and chemoselectivity in the cycloaddition of ynamides and isoxazoles with H2O - Catalysis Science & Technology (RSC Publishing). URL:

-

[3] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances. URL:

-

[4] Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - MDPI. URL:

Sources

- 1. Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Insight into the reaction mechanism and chemoselectivity in the cycloaddition of ynamides and isoxazoles with H2O - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Note: Characterization of 3-Bromo-4,5-dihydroisoxazole (BDHI) Derivatives as Targeted Covalent Inhibitors of hGAPDH

Introduction & Mechanistic Rationale

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a rate-limiting glycolytic enzyme that plays a pivotal role in the energy metabolism of highly aggressive, glycolysis-dependent tumors, such as pancreatic ductal adenocarcinoma (PDAC)[1]. Consequently, inhibiting human GAPDH (hGAPDH) has emerged as a compelling strategy for anticancer drug development.

While covalent inhibitors offer the advantage of prolonged target engagement, traditional highly reactive electrophiles (e.g., haloacetamides) often suffer from off-target toxicity due to promiscuous reactions with abundant cellular thiols like glutathione (GSH)[2]. To overcome this, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold—inspired by the natural product acivicin—has been developed as a "tempered" or latent electrophile[2].

The Causality of Selectivity: The BDHI warhead exhibits negligible intrinsic reactivity toward free thiols at physiological pH[1]. Its activation requires a highly specific enzymatic microenvironment. In hGAPDH, the catalytic cysteine (Cys152) resides in a microenvironment that significantly lowers its pKa (to ~6.03), stabilizing it in a hyper-reactive nucleophilic thiolate state at physiological pH[3]. When a BDHI derivative binds to the hGAPDH active site, the Cys152 thiolate executes a nucleophilic attack on the 3-position of the isoxazole ring. This displaces the bromide leaving group and forms a stable, irreversible covalent adduct[1][2]. Recent advancements have shown that conformational rigidification of the BDHI scaffold (e.g., spirocyclic Compound 11) minimizes the entropic penalty of binding, drastically accelerating the covalent inactivation rate ( kinact ) to levels exceeding that of koningic acid, a benchmark natural GAPDH inhibitor[1].

Fig 1: Mechanism of hGAPDH covalent inhibition by BDHI derivatives blocking tumor glycolysis.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate BDHI derivatives, a multi-tiered validation system is required. The following protocols integrate biochemical kinetics, structural mass spectrometry, and cellular target engagement to ensure that observed phenotypic effects are causally linked to specific GAPDH inhibition.

Workflow 1: Time-Dependent In Vitro hGAPDH Inhibition Kinetics

Because covalent inhibitors act in a time-dependent manner, standard IC50 values are insufficient and highly assay-dependent. The true measure of potency is the efficiency of inactivation, defined by the ratio kinact/KI .

-

Step 1: Enzyme Preparation. Dilute recombinant hGAPDH to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM NAD+, 1 mM EDTA).

-

Expert Insight: The inclusion of 1 mM EDTA is critical. Trace heavy metals in standard buffers can rapidly oxidize the hyper-reactive Cys152 thiolate, leading to false-negative inhibition data.

-

-

Step 2: Pre-incubation. Aliquot the enzyme into a 96-well plate. Add the BDHI compound at varying concentrations (e.g., 0.5 µM to 50 µM). Incubate at 37°C for distinct time intervals ( t = 0, 15, 30, 60, and 120 minutes).

-

Step 3: Reaction Initiation & Monitoring. Add 2 mM Glyceraldehyde-3-Phosphate (G3P) to initiate the reaction. Immediately monitor the reduction of NAD+ to NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

-

Step 4: Data Derivation. Calculate the pseudo-first-order rate constant ( kobs ) for each concentration by plotting ln(Remaining Activity) versus pre-incubation time. Plot kobs against inhibitor concentration using the Michaelis-Menten-like equation to extract kinact (maximum inactivation rate) and KI (concentration at half-maximal inactivation).

Workflow 2: Validation of Covalent Adduction via Intact Protein LC-MS

To prove that the BDHI warhead acts via a 1:1 stoichiometric modification of the active site rather than promiscuous multi-site labeling, intact protein mass spectrometry is utilized[2][4].

-

Step 1: Adduct Formation. Incubate 10 µM recombinant hGAPDH with 50 µM BDHI inhibitor in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl for 2 hours at 4°C.

-

Step 2: Quenching. Stop the reaction by adding Formic Acid (FA) to a final concentration of 0.1%. This drops the pH, protonating Cys152 and halting any further nucleophilic attack.

-

Step 3: Desalting & Separation. Inject the sample onto an HPLC-coupled electrospray ionization (ESI) mass spectrometer. Use a C4 trap column to wash away unreacted inhibitor and salts, followed by an analytical C4 column gradient (5% to 90% Acetonitrile with 0.1% FA)[4].

-

Step 4: Mass Deconvolution. Deconvolute the raw multiply-charged spectra using a maximum entropy algorithm (e.g., MaxEnt 1).

-

Self-Validation Check: The deconvoluted mass of the treated hGAPDH must equal the mass of the apo-enzyme plus the exact mass of the BDHI compound minus 79.9 Da (the mass of the displaced bromide ion). The absence of +2 or +3 adduct peaks confirms the exquisite selectivity of the BDHI warhead for Cys152.

-

Workflow 3: Intracellular Target Engagement and Antiproliferative Assay

Biochemical potency must translate to the complex intracellular environment. This protocol couples a phenotypic viability readout with a direct target engagement assay in pancreatic cancer cells (e.g., MIA PaCa-2 or PANC-1)[1].

-

Step 1: Cell Treatment. Seed MIA PaCa-2 cells (5,000 cells/well) in a 96-well plate. After 24 hours, treat with a concentration gradient of the BDHI compound (0.1 µM to 100 µM) for 48 hours.

-

Step 2: Phenotypic Readout. Measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo) to determine the cellular IC50 for antiproliferative activity.

-

Step 3: Target Engagement (The Causal Link). In a parallel plate treated identically, lyse the cells using a non-denaturing lysis buffer (supplemented with protease inhibitors but lacking reducing agents like DTT, which could interfere).

-

Step 4: Lysate Activity. Measure the residual GAPDH activity in the lysates using the NADH fluorescence assay.

-

Expert Insight: A strong correlation between the loss of intracellular GAPDH activity and the drop in cell viability validates that the antiproliferative effect is mechanistically driven by GAPDH inhibition, fulfilling the requirement for a self-validating experimental system[1].

-

Fig 2: Orthogonal validation workflow for characterizing BDHI-based covalent hGAPDH inhibitors.

Quantitative Data Summary

The table below summarizes the comparative quantitative metrics of notable BDHI derivatives against standard GAPDH inhibitors, highlighting the superior kinetic profile achieved through structural rigidification (e.g., Spirocyclic Compound 11).

| Compound Name | Target | Mechanism | Biochemical Potency | Cellular Efficacy (Pancreatic Cancer) | Reference |

| Spirocyclic BDHI (Compound 11) | hGAPDH | Covalent (Cys152) | kinact/KI significantly higher than Koningic Acid | Strong antiproliferative activity; correlates with intracellular GAPDH inhibition | [1] |

| GAPDH-IN-1 (Compound F8) | hGAPDH | Covalent | IC50 = 39.31 µM | Concentration-dependent reduction in HEK293 viability/glucose metabolism | [5] |

| Koningic Acid | hGAPDH | Covalent (Epoxide) | Benchmark standard | High potency, but potential off-target epoxide reactivity | [1] |

| Acivicin | Glutamine Amidotransferase | Covalent (Cys) | Natural product precursor | Broad-spectrum (anti-inflammatory, anticancer) | [2] |

References

-

Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254:115286. Retrieved from:[Link]

-

Puglisi, E., et al. (2019). Selective Cysteine Reactivity of the BDHI Electrophile. PMC - NIH. Retrieved from:[Link]

-

Itoh, K., et al. (2015). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from: [Link]

-

Martyniuk, C. J., et al. (2011). Molecular Mechanism of Glyceraldehyde-3-phosphate Dehydrogenase Inactivation by α,β-Unsaturated Carbonyl Derivatives. Chemical Research in Toxicology - ACS Publications. Retrieved from: [Link]

Sources

Application Notes and Protocols: 3-Bromo-4,5-dihydroisoxazole as a Versatile Intermediate in Total Synthesis and Drug Discovery

Introduction and Strategic Utility

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a highly versatile heterocyclic intermediate that bridges the gap between complex total synthesis and targeted drug discovery[1][2]. Structurally, it functions as a masked β-hydroxy ketone, β-hydroxy ester, or γ-hydroxyamine, which can be unveiled late in a synthetic sequence via reductive N–O bond cleavage[1][2].

Beyond its role as a protecting/masking group, the C3-bromine atom provides an orthogonal reactivity handle. It serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the late-stage functionalization of the isoxazoline core prior to ring opening[3][4]. In medicinal chemistry, this same C3-bromo moiety acts as an electrophilic "warhead." It undergoes nucleophilic halide displacement by active-site cysteine residues, irreversibly inactivating critical disease targets such as human Transglutaminase 2 (TG2) ()[5][6] and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) ()[7][8].

Mechanistic Insights and Causality in Experimental Design

In Situ Generation of the 1,3-Dipole

The foundational step in BDHI synthesis is the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene (dipolarophile)[2][9]. Because free bromonitrile oxide is highly unstable and rapidly dimerizes to form inactive furoxans, it must be generated in situ. This is achieved by treating dibromoformaldoxime with a mild base (typically anhydrous NaHCO₃) in a biphasic or heterogeneous mixture[9].

-

Causality: The slow, base-mediated dehydrohalogenation ensures a steady, low concentration of the reactive 1,3-dipole, maximizing the yield of the cycloaddition and suppressing dimerization side-reactions[9].

Orthogonal Reactivity and Ring Cleavage

In total synthesis, the BDHI core is often used to establish complex stereocenters. For example, in the enantioselective total synthesis of the tropane alkaloids (−)-cocaine and (−)-ferruginine, the 1,3-dipolar cycloaddition was utilized to regioselectively introduce the 3-bromo-2-isoxazoline ring as a masked cis-2,3-disubstituent ()[3].

-

Causality: The N–O bond is stable to a variety of cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃) but can be selectively cleaved using single-electron reductants like Mo(CO)₆ or SmI₂[1][3]. This orthogonality allows chemists to build molecular complexity at the C3 position before unveiling the latent acyclic functional groups.

Quantitative Data Presentation

Table 1: Reaction Conditions, Yields, and Validation Metrics for BDHI Transformations

| Transformation | Reagents / Catalyst | Intermediate / Target | Yield Range | Key Validation Metric |

| 1,3-Dipolar Cycloaddition | Dibromoformaldoxime, NaHCO₃, Alkene, EtOAc | 3-Bromo-4,5-dihydroisoxazole | 75–95% | ¹H NMR (diastereotopic isoxazoline CH₂/CH signals) |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, Arylboronic acid, K₂CO₃, Toluene | C3-Aryl-4,5-dihydroisoxazole | 60–85% | LC-MS (loss of distinct 1:1 bromine isotope pattern) |

| Reductive Ring Opening | Mo(CO)₆, H₂O/MeCN, Reflux | β-Hydroxy Ketone / Ester | 70–90% | IR Spectroscopy (appearance of broad O-H stretch) |

| Covalent Enzyme Inhibition | Target Protein (GAPDH/TG2), Buffer | Imino Thioether Adduct | N/A | Fluorescence imaging / Mass Spec (Protein mass shift) |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole via Cycloaddition

Adapted from standard BenchChem methodologies ()[9].

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium bicarbonate (1.5–2.0 equiv.) suspended in anhydrous ethyl acetate (100 mL)[9].

-

Dipolarophile Addition: Add 3,3-dimethyl-1-butene (1.2 equiv.) to the suspension and stir at room temperature[9].

-

In Situ Dipole Generation: Dissolve dibromoformaldoxime (1.0 equiv.) in a minimal volume of anhydrous ethyl acetate. Transfer this solution to a dropping funnel[9].

-

Cycloaddition: Add the dibromoformaldoxime solution dropwise to the stirring suspension over 1–2 hours. The slow addition is critical to prevent dipole dimerization[9]. Stir for an additional 12–24 hours[9].

-

Validation (In-Process): Monitor by TLC (Hexane:EtOAc 9:1). The reaction is complete when the dibromoformaldoxime spot disappears.

-

Work-up & Purification: Filter the mixture to remove NaHCO₃ salts[9]. Wash the organic filtrate sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄[9]. Concentrate under reduced pressure and purify via silica gel chromatography[9].

-

Validation (Final): Confirm product identity via ¹H NMR (look for the characteristic ABX spin system of the dihydroisoxazole ring protons) and Mass Spectrometry (confirm the [M+H]⁺ peak with a 1:1 isotopic ratio indicative of a single bromine atom)[9].

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling of the BDHI Core

-

Preparation: In an oven-dried Schlenk flask under argon, combine the purified 3-bromo-4,5-dihydroisoxazole (1.0 equiv.), an arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) in a glovebox or under a strict argon stream to prevent catalyst oxidation.

-

Reaction Execution: Inject degassed Toluene/H₂O (4:1 v/v) into the flask. Heat the biphasic mixture to 80 °C for 8 hours.

-

Validation (In-Process): Analyze an aliquot via LC-MS. Successful coupling is indicated by the disappearance of the brominated starting material and the emergence of a product mass lacking the bromine isotope signature.

-

Work-up: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Covalent Labeling of Catalytically Active Enzymes (e.g., TG2)

Adapted from chemical biology workflows ()[5][6].

-

Incubation: Incubate recombinant human TG2 (or cell lysates) with an alkynyl-tagged 3-bromo-4,5-dihydroisoxazole probe (50 µM) in reaction buffer (containing Ca²⁺ to ensure TG2 is in its active conformation) for 1 hour at 37 °C[5][6].

-

Click Chemistry Visualization: Perform a Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by adding an azide-fluorophore (e.g., Alexa Fluor 555 azide), CuSO₄, TBTA ligand, and sodium ascorbate[6].

-

Validation: Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence. A specific fluorescent band at the molecular weight of TG2 (~77 kDa) confirms successful covalent halide displacement by the active-site cysteine[6].

Synthetic Workflow Visualization

Workflow of 3-bromo-4,5-dihydroisoxazole synthesis and its divergence in total synthesis.

References

-

Chen, G., et al. "Total Synthesis of (−)-Cocaine and (−)-Ferruginine." The Journal of Organic Chemistry, 2011, 76(8). URL:[Link]

-

Dafik, L., & Khosla, C. "Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2." Chemistry & Biology, 2011, 18(1): 58–66. URL:[Link]

-

Galbiati, A., et al. "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells." European Journal of Medicinal Chemistry, 2023, 254: 115286. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving regioselectivity in isoxazole cycloaddition reactions

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in 1,3-dipolar cycloaddition reactions for isoxazole synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses foundational concepts. A clear understanding of these principles is the first step toward rational troubleshooting.

Question: What is the fundamental mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition?

Answer: The most common and versatile method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) and a dipolarophile (typically an alkyne for isoxazoles or an alkene for isoxazolines).[2][3] It is a pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a concerted, thermally-allowed [3+2] cycloaddition to form the five-membered isoxazole ring.[1][2] This concerted mechanism means that bond formation occurs in a single transition state without the formation of intermediates.[4]

Caption: The concerted [3+2] cycloaddition pathway.

Question: What controls which regioisomer is formed (e.g., 3,5- vs. 3,4-disubstituted)?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is a complex interplay of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[4][5]

-

Electronic Control (FMO Theory): The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between these interacting orbitals, the faster the reaction. Regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[5][6]

-

Type I (HOMO-dipole controlled): The primary interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common when the alkyne bears electron-withdrawing groups.

-

Type II (LUMO-dipole controlled): The primary interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. This occurs when the alkyne has electron-donating groups.

-

-

Steric Control: Independent of electronics, bulky substituents on either the nitrile oxide (R') or the alkyne (R'' or R''') can sterically hinder the approach of the reactants in a specific orientation. The reaction will favor the transition state that minimizes this steric repulsion, which can override the electronically preferred pathway.[7]

Caption: Competing pathways leading to different isoxazole regioisomers.

Question: What are the most common ways to generate the nitrile oxide intermediate?

Answer: Nitrile oxides are often unstable and prone to dimerization, so they are almost always generated in situ (in the reaction mixture).[7][8] Common methods include:

-

Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate are used to eliminate water from a nitroalkane, forming the nitrile oxide.[9]

-

Oxidation of Aldoximes: This is a very popular method. An aldoxime is oxidized using agents like N-Chlorosuccinimide (NCS) with triethylamine, or Oxone®.[2][8]

-

Dehydrohalogenation of Hydroximoyl Halides: A hydroximoyl chloride (prepared from an aldoxime) is treated with a non-nucleophilic base like triethylamine to eliminate HCl.[4]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity. How can I favor the formation of a single isomer?

Answer: This is the most frequent challenge in isoxazole cycloadditions and indicates that the energy barriers for the two competing transition states are very similar.[10] To improve selectivity, you must alter the reaction conditions to preferentially stabilize one transition state over the other.

Causality & Solutions:

-

Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states. A systematic solvent screen is a crucial first step. Polar aprotic solvents (like MeCN) or non-polar solvents (like Toluene) can significantly alter the regiomeric ratio compared to polar protic solvents (like EtOH).[7][10]

-

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile oxide or the alkyne, altering their electronic properties (i.e., the energies and coefficients of their frontier orbitals). This can dramatically enhance the energy difference between the two pathways.

-

Substrate Modification: If possible, modify the electronic nature of your substrates. Adding a strong electron-withdrawing group to the alkyne can often lock in a specific FMO-controlled pathway, leading to a single regioisomer.[7]

-

Copper(I) Catalysis (for Terminal Alkynes): For reactions involving terminal alkynes (R-C≡C-H), copper(I) catalysis is exceptionally effective. The reaction proceeds through a copper acetylide intermediate, which enforces a different, highly regioselective mechanistic pathway, typically yielding 3,4-disubstituted isoxazoles.[11]

Troubleshooting Flowchart:

Caption: Decision tree for improving regioselectivity.

Problem 2: My reaction yield is very low, and I've isolated a significant amount of furoxan byproduct. What is happening?

Answer: This indicates that your in situ generated nitrile oxide is dimerizing faster than it is reacting with your dipolarophile.[7] Nitrile oxide dimerization is a common side reaction that forms a furoxan (a 1,2,5-oxadiazole-2-oxide).

Causality & Solutions:

-

High Nitrile Oxide Concentration: If the nitrile oxide is generated too quickly or its concentration becomes too high, it will react with itself.

-

Action: Generate the nitrile oxide slowly. If you are using a hydroximoyl chloride and base, add the base solution dropwise over a prolonged period (e.g., 1-2 hours) to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[7]

-

-

Unreactive Dipolarophile: If your alkyne is sterically hindered or electronically deactivated, its reaction with the nitrile oxide will be slow, giving the dimerization reaction more time to occur.

-

Action 1: Increase the reaction temperature. While this can sometimes negatively impact regioselectivity, it will increase the rate of the desired cycloaddition.

-

Action 2: Increase the concentration of the dipolarophile. Use a larger excess of the alkyne (e.g., 2-3 equivalents) to increase the probability of a successful cycloaddition event.

-

Problem 3: The reaction works for simple alkynes, but fails with my complex, functionalized substrate. Why?

Answer: The success of the 1,3-dipolar cycloaddition can be sensitive to the steric and electronic environment of the dipolarophile.

Causality & Solutions:

-

Steric Hindrance: Very bulky groups near the alkyne can completely block the approach of the nitrile oxide.

-

Action: Try a smaller nitrile oxide if possible (e.g., derived from a less bulky R' group). You may also need to increase the reaction temperature significantly or consider microwave-assisted synthesis, which can sometimes overcome high activation barriers.[2]

-

-

Incompatible Functional Groups: Certain functional groups on the substrate can react with the reagents used to generate the nitrile oxide. For example, free amines or acidic protons might be incompatible with the bases or oxidizing agents used.

-

Action: Protect sensitive functional groups before the cycloaddition reaction. Review the compatibility of all functional groups on your substrate with the specific nitrile oxide generation method you are employing.

-

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via In Situ Nitrile Oxide Generation from an Aldoxime

This protocol uses N-Chlorosuccinimide (NCS) to generate a hydroximoyl chloride, which is then converted to the nitrile oxide with base.

-

Setup: To a stirred solution of the desired aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., Chloroform or Ethyl Acetate, 0.2 M), add a catalytic amount of pyridine (0.1 eq.).

-

Hydroximoyl Chloride Formation: Add a solution of NCS (1.1 eq.) in the same solvent dropwise at 0 °C. Allow the reaction to stir at room temperature and monitor by TLC until the aldoxime is consumed (typically 1-2 hours).

-

Cycloaddition: To the reaction mixture, add a solution of triethylamine (Et₃N, 1.5 eq.) in the same solvent dropwise over 1 hour at room temperature.

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until TLC analysis indicates the complete consumption of the intermediate.

-

Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the isoxazole regioisomers.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method is highly reliable for terminal alkynes.[11]

-

Setup: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), combine the terminal alkyne (1.5 eq.), the hydroximoyl chloride (1.0 eq., prepared separately), Copper(I) Iodide (CuI, 0.1 eq.), and a suitable solvent (e.g., THF/H₂O mixture).

-

Reaction: Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N, 2.0 eq.), to the mixture.

-

Stirring: Stir the reaction vigorously at room temperature. The reaction is often rapid and can be monitored by TLC (typically complete within 1-4 hours).

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with saturated ammonium chloride solution to remove copper salts, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to obtain the 3,4-disubstituted isoxazole.

Part 4: Data Summary Table

The choice of solvent and additives can have a profound impact on regioselectivity. The following table, based on data for the cyclocondensation of β-enamino diketones with hydroxylamine, illustrates this principle.[10]

| Entry | Solvent | Additive (equiv.) | Regioisomeric Ratio (2a:4a) | Combined Yield (%) |

| 1 | MeCN | None | 60:40 | 85 |

| 2 | EtOH | None | 85:15 | 82 |

| 3 | Toluene | None | 55:45 | 70 |

| 4 | MeCN | BF₃·OEt₂ (1.0) | 15:85 | 75 |

| 5 | MeCN | BF₃·OEt₂ (2.0) | 10:90 | 79 |

| 6 | MeCN | Pyridine (1.4) | 75:25 | 88 |

Data adapted from a study on β-enamino diketones, which proceed through a related cyclocondensation mechanism where regioselectivity is also a key challenge.[10] The table demonstrates how solvent choice and the addition of a Lewis acid (BF₃·OEt₂) or a base (Pyridine) can be used to steer the reaction toward a desired regioisomer.

References

-

Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal. Available at: [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Available at: [Link]

-

Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. (1986). The Journal of Organic Chemistry. Available at: [Link]

-

Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2025). MDPI. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]

-

REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. (2003). Heterocycles. Available at: [Link]

-

Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

-

Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. Available at: [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2015). RSC Advances. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

-

Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. (2010). Acta Chimica Sinica. Available at: [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2025). MDPI. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

-

Full article: Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. (2024). Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne [sioc-journal.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole synthesis [organic-chemistry.org]

Technical Support Center: Synthesis of 3-Halo-4,5-dihydroisoxazoles

Answering your request, here is a technical support center with troubleshooting guides and FAQs about challenges in the synthesis of 3-halo-4,5-dihydroisoxazoles.

Welcome to the technical support center for the synthesis of 3-halo-4,5-dihydroisoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The 3-halo-4,5-dihydroisoxazole moiety is a critical electrophilic "warhead" and a versatile synthetic intermediate, making its efficient synthesis paramount for many research programs.[1][2][3] This resource provides field-proven insights and practical solutions to common experimental hurdles.

The predominant and most versatile method for constructing the 3-halo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition of a halo-nitrile oxide with an alkene (dipolarophile).[1][4] The halo-nitrile oxides are typically unstable and are therefore generated in situ from stable precursors such as dihaloformaldoximes or hydroximoyl halides.[5][6][7] Understanding and controlling this reaction is key to successfully synthesizing these target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-halo-4,5-dihydroisoxazoles?

A1: The most prevalent and robust method is the [3+2] cycloaddition reaction between a halo-nitrile oxide (the 1,3-dipole) and an alkene.[1][8] The halo-nitrile oxide is almost always generated in situ due to its instability. Alternative, less common methods include the direct halogenation of a 3-unsubstituted 4,5-dihydroisoxazole or the deoxygenation of 3-haloisoxazoline N-oxides.[1][6]

Q2: What are the common precursors for generating halo-nitrile oxides and their respective advantages?

A2: The choice of precursor is critical for a successful reaction. The two most common classes are:

-

Dihaloformaldoximes (e.g., Dibromoformaldoxime, DBF): These are stable, handleable precursors that generate the corresponding nitrile oxide upon slow dehydrohalogenation with a mild base (like NaHCO₃).[9] This method allows for a slow, controlled generation of the dipole, which can minimize side reactions.

-

Hydroximoyl Halides (e.g., Benzohydroximoyl Chloride): These are generated by the halogenation of aldoximes.[5] They react with a base, such as triethylamine (Et₃N), to form the nitrile oxide.[5] This method is very general and widely applicable to a variety of substituted nitrile oxides.

Q3: How does the nature of the halogen (Cl vs. Br) affect the final product's stability and reactivity?

A3: The halogen substituent intimately influences the properties of the resulting 3-halo-4,5-dihydroisoxazole.[1][10]

-

3-Bromo derivatives: The 3-bromo-Δ²-isoxazoline scaffold is the most widely used. It strikes a good balance between being a handleable compound and a potent electrophilic warhead, capable of reacting with nucleophilic sites in enzymes.[1][2]

-

3-Chloro derivatives: These are also very important, particularly as they are found in the naturally occurring antibiotic acivicin.[3] They can exhibit different reactivity profiles compared to their bromo-analogues and are often synthesized via cycloaddition with chloronitrile oxide.[1] Generally, the stability can vary, with some compounds being inert and others highly unstable.[1]

Q4: What specific safety precautions should be taken when working with precursors like dihaloformoximes or generating nitrile oxides?

A4: Safety is paramount. Dihaloformoximes can be hazardous, and nitrile oxides are reactive intermediates.

-

Handling Precursors: Always handle dihaloformoximes and hydroximoyl halides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Conditions: Some reactions for generating intermediates, such as the chlorination of aldoximes, can be highly exothermic and may involve hazardous reagents like N-chlorosuccinimide (NCS) or chlorine gas.[11] Ensure reactions are properly cooled and monitored.

-

Explosion Risk: An intermediate in the synthesis of some commercial products, 2-methyl-6-nitrobenzoyl chloride oxime, has been noted to have a risk of explosion during precipitation, highlighting the need for careful handling of such intermediates, for instance by using one-pot procedures.[11]

Troubleshooting Guide: Experimental Challenges & Solutions

Problem 1: Low or No Yield of the Desired 3-Halo-4,5-dihydroisoxazole

-

Question: My 1,3-dipolar cycloaddition is failing or providing very low yields. What are the likely causes and how can I improve the outcome?

-

Answer: A low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem. The primary culprits are usually inefficient generation of the nitrile oxide, rapid dimerization of the nitrile oxide, or poor reactivity of the alkene.

Use the following decision tree to diagnose the issue.

Caption: A decision-making flowchart for troubleshooting low yields.

-

Starting Material Integrity: Ensure your hydroximoyl halide or aldoxime precursor is pure. Hydroximoyl halides can be unstable and are often best used immediately after preparation.[5] Confirm their structure and purity by NMR before proceeding.

-

Reaction Conditions:

-

Base and Solvent: The choice of base and solvent is critical. For hydroximoyl chlorides, a soluble organic base like triethylamine in a non-polar solvent like benzene, toluene, or DCM is common.[5] For dihaloformaldoximes, a heterogeneous mixture with a mild inorganic base like sodium bicarbonate in ethyl acetate is effective.[9]

-

Temperature: Nitrile oxide generation may need to be performed at a low temperature (e.g., 0 °C) to control its formation rate, followed by warming to room temperature or higher to facilitate the cycloaddition.[7][12]

-

Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while extended times can cause product degradation.[12]

-

Problem 2: Formation of Regioisomeric Mixtures

-

Question: My reaction is producing a mixture of the 3,4- and 3,5-substituted regioisomers. How can I improve selectivity?

-

Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[13][14][15] The reaction proceeds through a concerted mechanism, and the preferred isomer results from the interaction that has the lower activation energy.[4] Generally, the regioselectivity is determined by the alignment of the larger orbital coefficients on the interacting atoms of the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), or vice-versa.[15]

| Alkene (Dipolarophile) Substituent | Nitrile Oxide Substituent | Predominant Isomer | Rationale |

| Electron-Withdrawing (e.g., -CO₂R, -CN) | Aryl/Alkyl | 5-substituted | Controlled by the interaction of HOMO(dipole) and LUMO(dipolarophile).[15] |

| Electron-Donating (e.g., -OR, -Alkyl) | Aryl/Alkyl | 4-substituted | Controlled by the interaction of LUMO(dipole) and HOMO(dipolarophile).[15] |

| Sterically Bulky | Any | 5-substituted | Steric hindrance disfavors the approach leading to the 4-substituted isomer.[14] |

-

Modify Electronics: If possible, alter the electronic properties of the substituents on either the alkene or the nitrile oxide precursor to more strongly favor one FMO interaction over the other.

-

Leverage Sterics: Introducing a bulky substituent on the alkene can effectively block one regiochemical pathway, leading to higher selectivity.[14]

-

Solvent Polarity: The polarity of the solvent can sometimes influence the transition state energies and affect the isomeric ratio.[12] It is worth screening a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile).

Problem 3: Significant Furoxan (Nitrile Oxide Dimer) Byproduct

-

Question: My primary byproduct is the furoxan from nitrile oxide dimerization. How can I suppress this side reaction?

-

Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is the most common competing side reaction.[16][17] This occurs when the concentration of the nitrile oxide is high and the alkene is not reactive enough or is present in a low concentration.

Caption: Competing pathways for the in-situ generated nitrile oxide.

-

Controlled In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkene. This keeps the instantaneous concentration of the dipole low, favoring the bimolecular reaction with the alkene over dimerization. This can be achieved by the slow, dropwise addition of the base (e.g., Et₃N) to the solution of the hydroximoyl halide and alkene.[7]

-

Use Excess Dipolarophile: Increasing the concentration of the alkene (using 1.5 to 5 equivalents) will increase the rate of the desired cycloaddition relative to the dimerization reaction according to the law of mass action.

-

Temperature Control: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization. Sometimes, running the reaction at a lower temperature for a longer period can provide a better outcome.[12]

Problem 4: Product Instability and Decomposition

-

Question: My isolated 3-halo-4,5-dihydroisoxazole is decomposing during workup or storage. How can I improve its stability?

-

Answer: The stability of the 3-halo-4,5-dihydroisoxazole ring is highly dependent on its substituents and the halogen at the 3-position.[1] These compounds are electrophilic and can be sensitive to nucleophiles, bases, heat, and sometimes light. The C3-halogen bond can be susceptible to nucleophilic attack, leading to addition-elimination pathways.[10][18]

-

Neutral Workup: During the aqueous workup, avoid strong bases. Use a mild wash with saturated sodium bicarbonate if necessary, followed by a brine wash, and ensure the product is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Prompt Use: If the product is known to be unstable, it is best to use it immediately in the subsequent synthetic step without prolonged storage.

-

Storage Conditions: For storage, keep the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) and protected from light.

-

Solvent Choice: When concentrating the product, avoid excessively high temperatures on the rotary evaporator. It is better to remove the solvent at a lower temperature, even if it takes longer.

Validated Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3-Bromo-5-substituted-4,5-dihydroisoxazole

This protocol is adapted from procedures utilizing dibromoformaldoxime (DBF) as the precursor to bromonitrile oxide.[9]

-

Reaction Setup: To a solution of the desired alkene (1.0 eq) in ethyl acetate (EtOAc, ~0.2 M), add sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Precursor Addition: Add a solution of dibromoformaldoxime (DBF, 1.2 eq) in a small amount of EtOAc to the stirred suspension at room temperature.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically analyzing the liquid phase. The reaction typically takes 4-24 hours.

-

Workup: Once the alkene is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional EtOAc.

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/EtOAc gradient) to afford the pure 3-bromo-4,5-dihydroisoxazole product.

Protocol 2: General Procedure via In Situ Generation from a Hydroximoyl Chloride

This protocol is a general method for the reaction of an in situ generated nitrile oxide from a hydroximoyl chloride precursor.[5][7]

-

Oxime Formation (if needed): Dissolve the corresponding aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol or methanol. Add a base (e.g., pyridine or NaOH) and stir at room temperature until the aldehyde is consumed (monitor by TLC). Work up to isolate the aldoxime.

-

Hydroximoyl Chloride Formation: Dissolve the aldoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise, keeping the temperature below 5 °C. Stir for 1-2 hours at 0 °C.

-

Cycloaddition: To the cold solution containing the hydroximoyl chloride, add the alkene (1.2 eq). Then, add triethylamine (Et₃N, 1.5 eq) dropwise via a syringe pump over 1-2 hours.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC for the disappearance of the alkene.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or crystallization to yield the desired 3-chloro-4,5-dihydroisoxazole.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 16. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 17. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 18. pubs.acs.org [pubs.acs.org]

Technical Support Center: Minimizing Off-Target Reactivity of Covalent Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of covalent drug discovery, with a specific focus on ensuring target selectivity and minimizing off-target reactivity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about off-target effects.

Q1: What are off-target effects of covalent inhibitors and why are they a major concern?

A: Covalent inhibitors are designed to form a stable, covalent bond with their intended protein target.[1][2] Off-target effects occur when these inhibitors react with other, unintended proteins within the proteome.[3] Because this binding is often irreversible, the off-target protein is permanently inactivated, which can lead to several significant problems[1][4]:

-

Toxicity: Permanent modification of essential proteins can disrupt normal cellular processes, leading to cytotoxicity.[3][5]

-

Immunogenicity: The drug-protein adduct can be recognized as foreign by the immune system, potentially triggering an adverse immune response (hapten formation).[3][5][6]

Therefore, understanding and minimizing off-target reactivity is a critical step in developing safe and effective covalent therapeutics.[7]

Q2: What are the primary factors that contribute to an inhibitor's off-target reactivity?

A: A targeted covalent inhibitor's selectivity is primarily governed by two components: the "guidance system" and the "warhead".[1][8]

-

The Warhead: This is the electrophilic functional group that forms the covalent bond with a nucleophilic amino acid residue (like cysteine or serine) on the protein.[2][9] The intrinsic chemical reactivity of the warhead is a major determinant of selectivity. A highly reactive warhead may bind indiscriminately to many accessible nucleophiles, leading to widespread off-target effects.[10][11]

-

The Guidance System (or Scaffold): This is the part of the molecule that engages in non-covalent interactions (like hydrogen bonds and hydrophobic interactions) with the target protein.[8] A high-affinity scaffold ensures that the inhibitor spends more time bound to the intended target, increasing the local concentration of the warhead near the target residue and favoring on-target bond formation.[12][13]

Achieving selectivity is a balancing act between these two factors. The goal is to have a warhead that is just reactive enough to bind the target efficiently, guided by a high-affinity scaffold that minimizes its exposure to other proteins.[10][14]

Q3: How can I get a first impression of my inhibitor's potential for off-target reactivity?

A: A simple and effective initial screen is to assess the inhibitor's stability in the presence of a high concentration of a biological thiol, such as glutathione (GSH).[15] GSH is present at high concentrations in cells and serves as a general scavenger for reactive electrophiles.

An inhibitor that is rapidly depleted in a GSH stability assay is likely to have a highly reactive warhead, raising a red flag for potential off-target reactivity in a cellular context.[14] Compounds with a GSH half-life of less than 100 minutes are often flagged as having unfavorable, highly reactive warheads.[14] This assay provides an early, cost-effective way to rank compounds before moving to more complex and resource-intensive cellular or proteomic studies.

Q4: What is the difference between irreversible and reversible covalent inhibitors regarding off-target risk?

A: Both inhibitor types form a covalent bond, but the key difference lies in the stability of that bond.

-

Irreversible inhibitors form a permanent bond. If they bind to an off-target, that protein is permanently inactivated, and its function can only be restored through new protein synthesis.[13] This makes off-target binding a more significant safety concern.[4]

-

Reversible covalent inhibitors form a bond that can be broken, allowing the inhibitor to dissociate.[10][16] This transient interaction means that if an inhibitor binds to an off-target, the protein's function can be restored once the inhibitor is cleared.[16][17] This property is thought to provide a better safety profile by reducing the risk of prolonged off-target activity.[17][18]

The kinetics of this reversal (the "off-rate") is a critical parameter. A well-designed reversible inhibitor will have a long residence time on its intended target but a short residence time on off-targets.[10][17]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Problem 1: My inhibitor shows high reactivity in a simple thiol assay (e.g., GSH). What are my next steps?

High reactivity against glutathione (GSH) suggests your warhead may be too electrophilic, posing a risk for indiscriminate off-target binding.[14] However, this doesn't automatically disqualify the compound. The next steps involve balancing this intrinsic reactivity with structural features that confer selectivity.

Causality: The GSH assay measures the intrinsic reactivity of the electrophile. It doesn't account for the "guidance system" of your inhibitor, which promotes binding to your specific target protein. A highly selective inhibitor can overcome moderate intrinsic reactivity if its affinity for the target is very high.[13] The key is to determine if the reactivity is manageable or promiscuous.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for an inhibitor with high intrinsic reactivity.

Caption: Decision tree for a highly reactive covalent inhibitor.

Step-by-Step Protocol: Assessing Covalent Kinetics

To understand the balance between affinity and reactivity, you must determine the second-order rate constant, k_inact/K_i.[19] This value represents the overall efficiency of covalent modification and is a crucial parameter for comparing inhibitors.[19][20]

Objective: To separate the contributions of non-covalent binding affinity (K_i) and the rate of covalent bond formation (k_inact).[21]

Methodology:

-

Assay Setup: Use a continuous enzyme activity assay that allows you to monitor reaction progress over time.

-

Data Collection: Measure enzyme activity at multiple inhibitor concentrations and several pre-incubation times. Covalent inhibition is time-dependent.[22]

-

Kinetic Analysis:

-

The initial reversible binding affinity (K_i) can be determined from the initial reaction rates before significant covalent modification occurs, using a model for tight-binding inhibitors like the Morrison equation.[21]

-

The maximal rate of inactivation (k_inact) is determined by fitting the complete reaction progress curves to a kinetic model that describes the two-step mechanism (initial binding followed by irreversible inactivation).[21]

-

-

Calculate Efficiency: The ratio k_inact/K_i provides a measure of the inhibitor's efficiency. A highly efficient inhibitor will have a high value, indicating potent inactivation even at low concentrations.

| Parameter | Description | Importance for Selectivity |

| K_i | Inhibition Constant: Measures the affinity of the initial, non-covalent binding step. A lower K_i means higher affinity. | High affinity (low K_i) is crucial for selectivity, as it localizes the inhibitor to the target.[13] |

| k_inact | Maximal Inactivation Rate: The first-order rate constant for covalent bond formation once the inhibitor is non-covalently bound. | A lower k_inact can improve selectivity by reducing the likelihood of reaction with transiently encountered off-targets.[20][21] |

| k_inact/K_i | Second-Order Rate Constant: The overall efficiency of covalent modification. | This is the most important parameter for comparing the potency of different covalent inhibitors.[19] |

Problem 2: My inhibitor is potent biochemically, but cellular assays show unexpected toxicity. How do I identify its off-targets?

This scenario strongly suggests that your inhibitor is binding to unintended proteins in the complex cellular environment.[3][5] The most direct way to identify these off-targets is through unbiased, proteome-wide chemoproteomic techniques.

Causality: The purified environment of a biochemical assay lacks the thousands of other potential protein targets present in a cell. Highly reactive cysteines on abundant proteins can act as "sinks" for your compound, leading to the observed toxicity.[23]

Chemoproteomic Approaches for Off-Target Profiling

Several mass spectrometry-based methods can map the interaction landscape of a covalent probe across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful and widely used technique.[24][25]

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Protocol: Competitive ABPP for Selectivity Profiling

Objective: To identify proteins that are covalently modified by your inhibitor in a competitive manner in a complex biological sample.[5][24]

Methodology:

-

Probe Synthesis: Synthesize a version of your inhibitor that includes a reporter tag, typically a terminal alkyne. This "probe" will be used to label cellular targets.[5]

-

Competitive Incubation:

-

Experimental Sample: Treat live cells or cell lysate with your untagged inhibitor over a range of concentrations.

-

Control Sample: Treat a parallel sample with a vehicle control (e.g., DMSO).

-

-

Probe Labeling: Add the alkyne-tagged probe to both the experimental and control samples. The probe will bind to any target sites not already occupied by your inhibitor.

-

Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the alkyne-tagged proteins.[3][5]

-

Enrichment: Use streptavidin beads to pull down all biotin-tagged proteins.[3]

-

Mass Spectrometry: Elute the captured proteins, digest them into peptides with trypsin, and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Proteins that are significantly less abundant in the inhibitor-treated sample compared to the control are identified as potential targets, as your inhibitor blocked the probe from binding.

Problem 3: Proteomics identified several potential off-targets. How do I validate them?

Proteomic screens are powerful for generating hypotheses but require orthogonal validation to confirm direct engagement and functional relevance.[26] Not every protein identified will be a biologically significant off-target.